1-Bromoadamantane
Overview
Description
1-Bromoadamantane is an organobromine compound with the molecular formula C₁₀H₁₅Br . It is a derivative of adamantane, featuring a bromine atom attached to one of the four equivalent methine positions. This compound appears as a colorless solid and is known for its unique structural properties .
Mechanism of Action
Target of Action
1-Bromoadamantane is an organobromine compound derived from adamantane . It has been found to interact with α-, β-, and γ-cyclodextrins, forming inclusion complexes . It also causes the alkylation of Co (II) complexes of β-diketones .
Mode of Action
The interaction of this compound with its targets involves the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . This compound is reluctant to form organometallic derivatives .
Biochemical Pathways
The synthesis of substituted adamantanes, such as this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
Its molecular weight of 215130 g/mol and its solubility properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The primary result of this compound’s action is the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . These interactions can lead to various downstream effects depending on the specific biochemical context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, phase transitions in this compound have been observed at temperatures in the range of 77–305 K and high pressures up to 1.1 GPa . These environmental conditions can potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Bromoadamantane has been found to interact with various biochemical entities. It forms inclusion complexes with α-, β-, and γ-cyclodextrins . It also causes the alkylation of Co (II) complexes of β-diketones
Cellular Effects
It has been noted to show some anti-viral and anti-microbial activity, as well as cytotoxic application .
Molecular Mechanism
It has been noted that it forms organocalcium derivatives, which function like a Grignard reagent .
Temporal Effects in Laboratory Settings
It has been noted that it undergoes phase transitions at temperatures in the range of 77–305 K and high pressures up to 1.1 GPa .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoadamantane can be synthesized through the bromination of adamantane. One common method involves adding liquid bromine to adamantane in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at elevated temperatures, around 85°C, followed by further heating to 110°C. The reaction mixture is then cooled, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves adding a mixed solution of bromine and glacial acetic acid to a reaction container maintained at 5-10°C. Adamantane is then slowly added, and the temperature is gradually increased to 20-25°C. The mixture is stirred for several hours, followed by separation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoadamantane undergoes several types of chemical reactions, including:
Hydrolysis: This reaction converts this compound to 1-hydroxyadamantane.
Substitution: It reacts with phenol to form para-adamantylphenol.
Formation of Organometallic Derivatives: Although it is reluctant to form organometallic derivatives, it can react with Rieke calcium to form organocalcium derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions.
Substitution with Phenol: Requires phenol and appropriate reaction conditions.
Organometallic Formation: Involves Rieke calcium under specific conditions.
Major Products:
1-Hydroxyadamantane: Formed through hydrolysis.
Para-adamantylphenol: Formed through substitution with phenol.
Scientific Research Applications
1-Bromoadamantane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology and Medicine: It is employed in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of new materials, including organic–organic nanoscale composite thin-film dielectrics
Comparison with Similar Compounds
- 1-Chloroadamantane
- 1-Iodoadamantane
- 1-Hydroxyadamantane
Comparison: 1-Bromoadamantane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
1-bromoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHPRVYDKRESCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
Record name | 1-Bromoadamantane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880632 | |
Record name | 1-bromoadamantane | |
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Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromoadamantane | |
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CAS No. |
768-90-1, 7314-85-4 | |
Record name | 1-Bromoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-90-1 | |
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Record name | 1-Bromoadamantane | |
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Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |
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Record name | 1-Bromoadamantane | |
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Record name | 1-bromoadamantane | |
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Record name | 1-bromotricyclo[3.3.1.13,7]decane | |
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Record name | 1-BROMOADAMANTANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Bromoadamantane?
A1: this compound has the molecular formula C10H15Br and a molecular weight of 215.13 g/mol [].
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). The NMR spectra show characteristic signals for the adamantane cage protons, while the IR spectra reveal absorption bands corresponding to C-H and C-Br bond vibrations [, ].
Q3: Is this compound stable under ambient conditions?
A3: Yes, this compound is a white solid at room temperature and exhibits good stability under standard laboratory conditions [].
Q4: How does this compound perform in different solvents?
A4: The solubility of this compound varies depending on the solvent polarity. It is readily soluble in non-polar solvents like hexane and toluene but shows limited solubility in polar solvents like water [, ]. Studies on the solvolysis of this compound in binary solvent mixtures, including aqueous aliphatic alcohols and mixtures of trifluoroethanol with various solvents, have been conducted to understand its reactivity and selectivity [].
Q5: Has this compound been used in the development of any materials?
A5: Yes, this compound has been explored as a precursor for synthesizing various materials. For example, it has been used to create microporous polymers through Friedel-Crafts reaction with aromatic compounds. These polymers can be further modified, for instance, by functionalization with 4-nitrobenzoyl chloride, to enhance their CO2 uptake capacity []. This compound has also been employed in the synthesis of a novel sulfonate flame retardant for polycarbonate, enhancing the material's flame retardancy with a small amount of additive [].
Q6: Can this compound participate in catalytic reactions?
A6: While this compound is not a catalyst itself, it serves as a useful substrate in various reactions catalyzed by transition metals. For example, it undergoes palladium-catalyzed coupling reactions with styrenes and arenes, highlighting its versatility in forming carbon-carbon bonds [].
Q7: Are there specific examples of reactions where this compound is employed as a reagent?
A7: this compound is a versatile reagent in organic synthesis. One example is its reaction with cymantrene in the presence of iron pentacarbonyl, leading to the formation of alkyl and dialkyl-substituted cymantrene derivatives []. It also undergoes Friedel-Crafts alkylation with monosubstituted benzenes in the presence of indium salts as catalysts, yielding 1-adamantyl benzenes []. Another notable application is the CBr4·2AlBr3-mediated carbonylation of this compound, which provides a synthetic route to 1,3-dicarbonyl adamantanes after quenching with nucleophiles [].
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound. Molecular dynamics (MD) simulations, using force fields like AMBER, have been employed to study the inclusion complexes of this compound with cyclodextrins (α-, β-, and γ-CD). These simulations provide valuable insights into the host-guest interactions and the geometry of the resulting complexes [].
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